

Application Notes and Protocols: Trifluoromethylthiolation of Carboxylic Acids

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Compound of Interest

Compound Name: [(Trifluoromethyl)thio]acetic acid

Cat. No.: B1352778

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

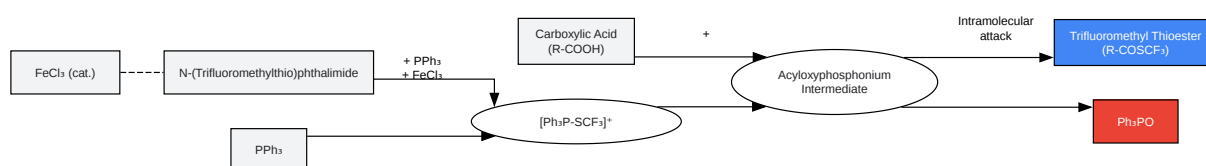
The introduction of the trifluoromethylthio ($-\text{SCF}_3$) group into organic molecules is of significant interest in medicinal and materials sciences due to its high lipophilicity and electron-withdrawing nature.^[1] This functional group can enhance the pharmacokinetic properties of drug candidates, such as metabolic stability and membrane permeability.^{[2][3]} Consequently, the development of efficient and versatile methods for trifluoromethylthiolation is a key area of research. This document provides detailed application notes and protocols for the trifluoromethylthiolation of carboxylic acids, which are abundant, stable, and readily available starting materials.^{[1][3]}

Deoxygenative Trifluoromethylthiolation of Carboxylic Acids

This method provides a direct route to trifluoromethyl thioesters from carboxylic acids, proceeding under mild conditions with a broad substrate scope.^{[1][4][5]} The reaction is based on an "umpolung" strategy where triphenylphosphine (PPh_3) activates an electrophilic trifluoromethylthiolating reagent and also serves as an oxygen acceptor.^{[1][4]}

Reaction Mechanism:

The proposed mechanism involves the coordination of the electrophilic trifluoromethylthiolating reagent, N-(Trifluoromethylthio)phthalimide, to a Lewis acid catalyst (e.g., FeCl_3), which increases the electrophilicity of the SCF_3 group. Triphenylphosphine then attacks the SCF_3 group, generating a trifluoromethylthiophosphonium ion. This intermediate reacts with the carboxylic acid to form an acyloxyphosphonium intermediate. Finally, an intramolecular attack of the CF_3S^- anion on the acyl carbon yields the trifluoromethyl thioester and triphenylphosphine oxide as a byproduct.[1][5]



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Caption: Proposed mechanism for deoxygenative trifluoromethylthiolation.

Experimental Protocol:

To a solution of the carboxylic acid (1.0 equiv.) in anhydrous THF (0.2 M) are added triphenylphosphine (1.1 equiv.), N-(trifluoromethylthio)phthalimide (1.3 equiv.), and FeCl_3 (5 mol%). The reaction mixture is stirred at room temperature for 30 minutes. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired trifluoromethyl thioester.[1]

Data Presentation:

Table 1: Substrate Scope for Deoxygenative Trifluoromethylthiolation of Aromatic Carboxylic Acids[1]

Entry	Carboxylic Acid	Product	Yield (%)
1	4-Methoxybenzoic acid	S-(4-Methoxybenzoyl) trifluoromethanethioate	95
2	4-Methylbenzoic acid	S-(4-Methylbenzoyl) trifluoromethanethioate	92
3	Benzoic acid	S-Benzoyl trifluoromethanethioate	85
4	4-Chlorobenzoic acid	S-(4-Chlorobenzoyl) trifluoromethanethioate	88
5	4-Bromobenzoic acid	S-(4-Bromobenzoyl) trifluoromethanethioate	87
6	4-Iodobenzoic acid	S-(4-Iodobenzoyl) trifluoromethanethioate	81
7	4-(Trifluoromethyl)benzoic acid	S-(4-(Trifluoromethyl)benzoyl) trifluoromethanethioate	75
8	Methyl 4-carboxybenzoate	S-(4-(Methoxycarbonyl)benzoyl) trifluoromethanethioate	82

Table 2: Substrate Scope for Deoxygenative Trifluoromethylthiolation of Aliphatic Carboxylic Acids[1]

Entry	Carboxylic Acid	Product	Yield (%)
1	Phenylacetic acid	S-(2-Phenylacetyl) trifluoromethanethioate	91
2	2-Phenylpropanoic acid	S-(2-Phenylpropanoyl) trifluoromethanethioate	89
3	Cyclohexanecarboxylic acid	S-(Cyclohexanecarbonyl) trifluoromethanethioate	85
4	Adamantane-1-carboxylic acid	S-(Adamantane-1-carbonyl) trifluoromethanethioate	93
5	Cinnamic acid	S-Cinnamoyl trifluoromethanethioate	88

Application in Late-Stage Functionalization:

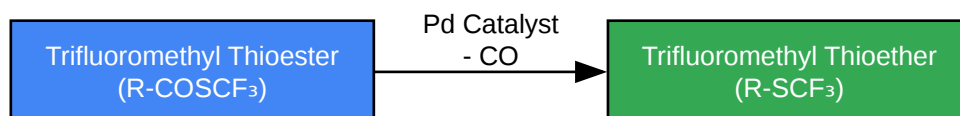
This method has been successfully applied to the late-stage functionalization of complex natural products and drug molecules containing carboxylic acid groups, demonstrating its high chemoselectivity and functional group tolerance.^{[1][6]}

Table 3: Late-Stage Trifluoromethylthiolation of Bioactive Molecules^[1]

Entry	Starting Material	Product	Yield (%)
1	Zaltoprofen	Trifluoromethyl thioester of Zaltoprofen	85
2	Ibuprofen	Trifluoromethyl thioester of Ibuprofen	92
3	Ketoprofen	Trifluoromethyl thioester of Ketoprofen	88
4	Naproxen	Trifluoromethyl thioester of Naproxen	91
5	Gemfibrozil	Trifluoromethyl thioester of Gemfibrozil	87
6	Abietic acid	Trifluoromethyl thioester of Abietic acid	78

Synthetic Utility:

The resulting trifluoromethyl thioesters can be converted into valuable trifluoromethyl thioethers via a palladium-catalyzed decarbonylation reaction.[1][5][6]



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Caption: Conversion of trifluoromethyl thioesters to thioethers.

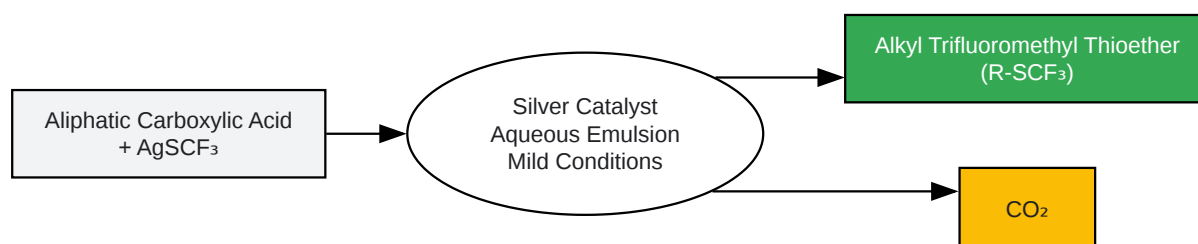
Decarboxylative Trifluoromethylthiolation of Aliphatic Carboxylic Acids

Decarboxylative cross-coupling reactions represent a powerful strategy for the formation of C-S bonds, using abundant and inexpensive carboxylic acids as starting materials.^[3]

Silver-Catalyzed Decarboxylative Trifluoromethylthiolation

This method utilizes a silver catalyst to mediate the decarboxylative trifluoromethylthiolation of secondary and tertiary aliphatic carboxylic acids under mild conditions.^{[3][7]} The reaction is significantly accelerated in an aqueous emulsion.^[7]

Experimental Workflow:



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Caption: Workflow for silver-catalyzed decarboxylative trifluoromethylthiolation.

Experimental Protocol:

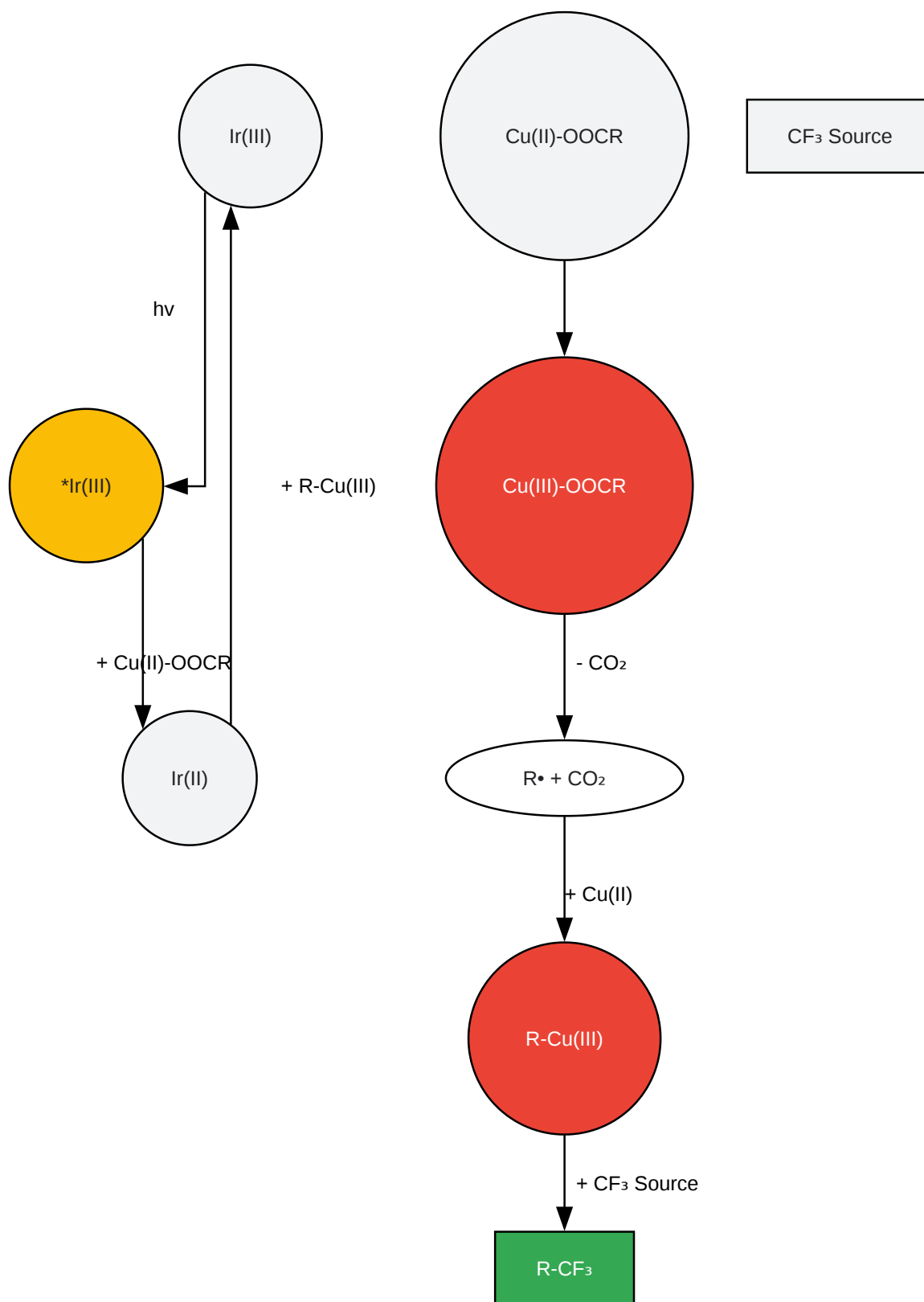
A mixture of the aliphatic carboxylic acid (1.0 equiv.), AgSCF₃ (1.5 equiv.), a silver catalyst (e.g., AgNO₃, 10 mol%), and an oxidant in an aqueous emulsion is stirred at room temperature. The reaction progress is monitored by TLC or GC-MS. After completion, the mixture is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is then purified by column chromatography.

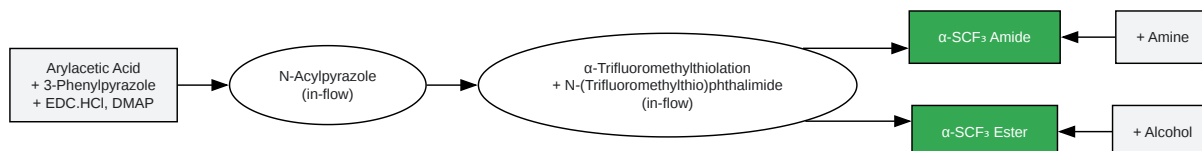
Photoredox-Mediated Decarboxylative Trifluoromethylation

The combination of photoredox and copper catalysis enables the efficient conversion of aliphatic carboxylic acids to their corresponding trifluoromethyl analogues.^{[8][9]} This method tolerates a wide range of functional groups and can be applied to complex molecules.^{[8][9]}

Reaction Mechanism:

The proposed dual catalytic cycle involves the photoexcitation of an iridium photocatalyst, which then oxidizes a copper(II)-carboxylate complex to a copper(III) species. This intermediate undergoes rapid decarboxylation to generate an alkyl radical, which recombines with the copper center. Reductive elimination from the resulting alkyl-copper(III) intermediate, facilitated by a trifluoromethyl source, affords the trifluoromethylated product.





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